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Metabolic Profile & Known Interactions

For researchers, understanding isradipine's metabolic relationships is fundamental. The table below

summarizes its core characteristics and clinical interaction profile.

Aspect Description

Primary Metabolic Enzyme CYP3A4 [1] [2]

| Inhibitor of CYP3A4? | In vitro: Weak competitive inhibitor [1]. In vivo: Not a clinically significant

inhibitor [3] [1]. | | Inducer of CYP3A4? | In vitro: Potent inducer of CYP3A4 mRNA, protein, and activity

in cultured primary human hepatocytes [2]. | | Clinical Interaction as Victim | Co-administration with

strong CYP3A4 inducers (e.g., apalutamide, enzalutamide) can decrease isradipine plasma levels. Use

alternative drugs or monitor for loss of efficacy [4]. | | Clinical Interaction as Perpetrator | No clinically

significant pharmacokinetic interactions via CYP inhibition are expected based on in vivo data [3] [1]. |

This metabolic relationship means that the plasma concentration and efficacy of isradipine can be affected

by other drugs that inhibit or induce the CYP3A4 enzyme. The following diagram illustrates these key

pathways and their clinical consequences.
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Key Experimental Evidence

The conclusions in the table above are supported by several key studies:

In Vivo Inhibition Study: A clinical trial found that isradipine did not substantially elevate plasma
levels of triazolam (a sensitive CYP3A4 substrate), whereas mibefradil did. This indicates that

isradipine is not a potent inhibitor of CYP3A4 in humans [3].
In Vitro Induction Study: Experiments in cultured primary human hepatocytes showed that

isradipine is a potent inducer of CYP3A4, increasing its mRNA, protein, and enzymatic activity. This
induction occurs via activation of the human pregnane X receptor (PXR) [2].

Clinical Database Evidence: Drug interaction checkers list multiple strong CYP3A4 inducers (e.g.,
apalutamide, enzalutamide) as significant interactions with isradipine, warranting avoidance or close

monitoring [4].

Frequently Asked Questions (FAQs)
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Q: How should I manage the co-administration of isradipine with a strong CYP3A4 inhibitor? A:

While the search results do not provide specific clinical management guidelines for this scenario, the known

pharmacology suggests a potential for increased isradipine exposure. In clinical practice and research, this

would warrant monitoring for signs of increased isradipine effects (such as hypotension, dizziness, or

tachycardia) and considering dose adjustment if necessary.

Q: Is there a risk of isradipine inducing its own metabolism? A: The in vitro evidence suggests this is a

possibility. As an inducer of CYP3A4 [2], the enzyme responsible for its own metabolism [1], there is a

theoretical basis for auto-induction. The clinical significance of this in vivo remains unclear and may be an

area for further investigation.

Q: Are there any absolutely contraindicated drugs with isradipine? A: The search results do not list any

absolute contraindications. However, concomitant use with drugs that also prolong the QTc interval (e.g.,

dofetilide, macimorelin) should be avoided due to the additive risk of serious arrhythmias [4].

A Guide for Further Research

The search results are strong on clinical interaction classifications and some mechanistic studies but lack the

granular, technical data required for a full troubleshooting guide. To build the resource you need, consider

these steps:

Consult Primary Literature: Deepen your search for specific pharmacokinetic studies that provide

values for Area Under the Curve (AUC), maximum Concentration (Cmax), and half-life changes when
isradipine is co-administered with prototypical CYP3A4 inhibitors/inducers.

Reference Professional Databases: Resources like the FDA prescribing information for
isradipine or specialized clinical pharmacology databases often contain detailed drug interaction

studies with the quantitative data needed for tables.
Explore In Vitro Protocols: Look for methodology papers that detail the hepatocyte induction studies

[2] or microsomal inhibition assays [1] to build your experimental workflow diagrams.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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